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Compound of Interest

Compound Name: 2-(Difluoromethyl)oxirane

CAS No.: 503-10-6

Cat. No.: B1471456 Get Quote

CAS: 503-10-6 | Formula: C3H4F2O | Mol.[1] Wt: 94.06[1]

Executive Summary: The "Goldilocks" Fluorinated
Epoxide
2-(Difluoromethyl)oxirane represents a critical intermediate in the synthesis of

difluoromethylated bioisosteres. While its non-fluorinated analog (propylene oxide) and

perfluorinated analog (2-(trifluoromethyl)oxirane) are well-documented, the difluoro- variant

occupies a unique electronic niche.

This guide bridges the data gap, providing a comparative spectral analysis that highlights the

diagnostic utility of the difluoromethyl (

) group. Unlike the chemically inert

group, the

moiety acts as a lipophilic hydrogen bond donor, a property observable via solvent-dependent
NMR shifts.[2]

1H NMR Spectral Analysis
The 1H NMR spectrum of 2-(difluoromethyl)oxirane is characterized by a distinct "fingerprint"

region for the geminal difluoro proton and a complex multiplet region for the epoxide ring
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protons.

Predicted Chemical Shifts & Coupling Constants (CDCl )
Note: Values are derived from structure-activity interpolation of mono- and trifluoro- analogs.
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.
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than H

.

Key Diagnostic Features[3][4][5][6]
The Giant Triplet: The
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proton (

) appears as a wide triplet (due to coupling with two equivalent

F nuclei) further split into doublets by the vicinal ring proton (

). The large

(~54 Hz) separates the outer legs of the triplet by >100 Hz, often causing them to be
overlooked as "noise" or sidebands in low-concentration samples.

Solvent Dependency (H-Bond Acidity):

CDCl

:

appears ~5.8 ppm.

DMSO-d

:

shifts downfield (

ppm) due to hydrogen bonding with the sulfoxide oxygen. This confirms the H-bond donor
capability of the

group.

Comparative Performance Analysis
To validate the identity of 2-(difluoromethyl)oxirane, it must be compared against its structural

analogs. The introduction of fluorine atoms systematically deshields the ring protons and alters

the coupling network.

Table 1: Analog Comparison of Chemical Shifts ( , ppm
in CDCl )
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Compound Structure Substituent Ring H (C2) Ring H (C3)
Substituent
H

Propylene

Oxide
Oxirane-CH ~2.98 ~2.42, 2.74 1.31 (d)

Epifluorohydri

n

Oxirane-CH

F
~3.20 ~2.60, 2.90 4.2 - 4.8 (dm)

2-

(Difluorometh

yl)oxirane

Oxirane-CHF ~3.40 ~3.00 5.85 (td)

2-

(Trifluorometh

yl)oxirane

Oxirane-CF ~3.55 ~3.10 None

Analysis:

Shielding Trend: As fluorine content increases (

), electron density is pulled away from the ring, shifting ring protons downfield (higher ppm).

Coupling Complexity: Propylene oxide exhibits standard aliphatic coupling. The fluorinated

analogs exhibit additional

coupling, broadening the ring signals significantly.

Experimental Protocols
A. Synthesis Workflow (Self-Validating)
The most reliable route to 2-(difluoromethyl)oxirane is the epoxidation of 3,3-difluoropropene.

This protocol includes checkpoints to ensure safety and purity.
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Start: 3,3-Difluoropropene
(Volatile Olefin)

Epoxidation
(0°C to RT, 12h)

Add

Reagent: mCPBA
Solvent: DCM

Quench: Na2SO3 / NaHCO3
(Remove Peroxides/Acids)

Complete Distillation
(Product is Volatile!)

Phase Sep NMR Validation
Target: td at 5.8 ppm

Analyze

Click to download full resolution via product page

Figure 1: Synthesis and isolation workflow for 2-(difluoromethyl)oxirane.

B. NMR Sample Preparation Protocol
Objective: Obtain a high-resolution spectrum where the outer legs of the

triplet are visible.

Solvent Choice: Use CDCl

(99.8% D) for standard characterization. Use DMSO-d

only if investigating H-bond acidity.

Concentration: Prepare a 10-15 mg/mL solution.

Why? The

signal is split into a triplet (

) and then further into doublets. The outer lines have only ~25% intensity of the central
line. Low concentration risks losing these outer markers to baseline noise.

Acquisition Parameters:

Spectral Width: Set to -2 to 10 ppm (ensure no aliasing of F-coupled sidebands).

Scans (ns): Minimum 64 scans (vs. standard 16) to improve S/N ratio for the split signals.

Relaxation Delay (d1): Set to 2.0 s to allow full relaxation of the isolated CHF2 proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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